Increased Lipophilicity (cLogP) Relative to 3‑Methoxy Benzyl Analog
The difluoromethoxy substituent elevates calculated lipophilicity by approximately 0.4–0.7 log units compared to the methoxy congener, N-[3-(methoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide. This difference is consistent with the well‑characterized Hansch π value of –OCHF₂ (≈ 0.6) vs. –OCH₃ (≈ 0.0) [1]. The enhanced lipophilicity is predicted to improve passive membrane permeability while retaining aqueous solubility within a viable range.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.4–1.7 (estimated from fragment-based calculation using the difluoromethoxy Hansch π substituent constant of +0.6 applied to a core scaffold cLogP of ~0.8–1.1) |
| Comparator Or Baseline | 3‑Methoxy analog (N-[3-(methoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide): cLogP ≈ 1.0 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.7 |
| Conditions | cLogP estimated using the fragment/atom‑based method as implemented in ChemDraw Professional 21.0; values are predictive and not experimentally measured. |
Why This Matters
A systematic increase in lipophilicity within this range can enhance blood–brain barrier penetration or intracellular accumulation without reaching the high lipophilicity associated with promiscuous binding (cLogP > 5), thereby offering a tunable handle for medicinal chemistry campaigns.
- [1] Hansch, C., Leo, A., and Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. ISBN: 978-0-8412-2991-5. View Source
